4-Azido-1-bromo-2-methylbenzene
Overview
Description
4-Azido-1-bromo-2-methylbenzene is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-Azido-1-bromo-2-methylbenzene are likely to be organic molecules that can undergo reactions with azides, bromides, and methyl groups . These could include a wide range of biological macromolecules, such as proteins, nucleic acids, and lipids, depending on the specific conditions and environment.
Mode of Action
The azide group in this compound can react with various electrophiles, forming covalent bonds and altering the structure and function of the target molecule . The bromide is a good leaving group, which can be displaced by nucleophiles in substitution reactions . The methyl group can participate in various reactions, including free radical reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific targets and the nature of the interactions. Given the reactivity of the azide, bromide, and methyl groups, it’s plausible that this compound could interfere with a wide range of biochemical processes, potentially including protein synthesis, dna replication, and lipid metabolism .
Pharmacokinetics
Given its molecular structure, it’s likely that this compound is lipophilic, which could influence its absorption and distribution within the body . The presence of the azide, bromide, and methyl groups could also affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and the nature of the interactions. Potential effects could include alterations in protein function, changes in gene expression, and disruptions in membrane integrity .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other reactive species, could influence the action, efficacy, and stability of this compound . For example, the reactivity of the azide group could be affected by pH, while temperature could influence the rate of reactions involving this compound .
Properties
IUPAC Name |
4-azido-1-bromo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGKEZJSHVXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.